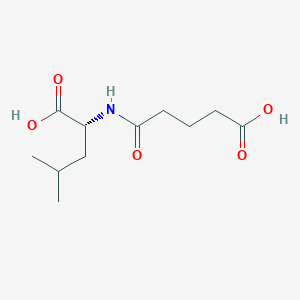

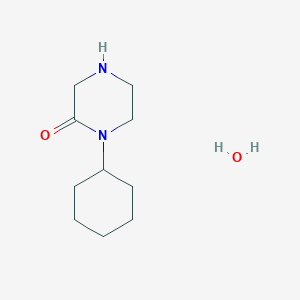

![molecular formula C13H21NO5 B2918993 7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 1341037-51-1](/img/structure/B2918993.png)

7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It’s also known as 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic core with a tert-butoxy carbonyl group and a carboxylic acid group . The exact structure would require more detailed analysis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.30954 . Other physical and chemical properties such as melting point, boiling point, and density would require more detailed analysis.科学的研究の応用

Synthesis of Constrained Peptidomimetics

An efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, was reported. These compounds are crucial for structure-activity studies in peptide-based drug discovery. The synthesis involved cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone. Michael addition then leads to the desired bicyclic structure, suitable for solid-phase synthesis applications (Mandal et al., 2005).

Acid-Catalyzed Rearrangement for Synthesis of Amines

An acid-catalyzed rearrangement of aziridines derived from 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals led to protected amines, useful for synthesizing aminosugar derivatives. This methodology provided a highly stereoselective route to synthesize 3-amino-3-deoxy-D-altrose and derivatives, showcasing the versatility of bicyclic compounds in synthetic organic chemistry (Nativi et al., 1989).

Molecular Structures and Conformations

The molecular structures and conformations of three 3-azabicyclononanes were studied, revealing that these compounds typically adopt a chair-chair conformation with equatorial orientation of phenyl rings, which is significant for understanding their chemical behavior and potential applications in medicinal chemistry (Kumaran et al., 1999).

Steric Structure and NMR Spectroscopy

A study using 1H NMR spectroscopy demonstrated that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives maintain a double chair conformation in solution, which is crucial for understanding their reactivity and potential as scaffolds in drug design (Klepikova et al., 2003).

Constrained Dipeptide Isosteres

Bicycles derived from tartaric acid and α-amino acids were introduced as a new class of conformationally constrained dipeptide isosteres. These compounds, named BTAa, were synthesized using a strategy that involved transforming amino acids into N-benzylamino alcohols and condensing them with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This work highlighted the potential of these bicyclic compounds in peptidomimetic design (Guarna et al., 1999).

特性

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-9(5-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWXODJRSXSVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2COCC(C1)C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

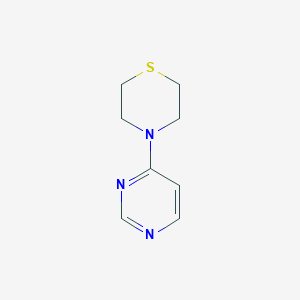

![2-(3-methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2918917.png)

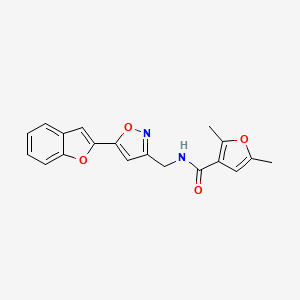

![N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2918921.png)

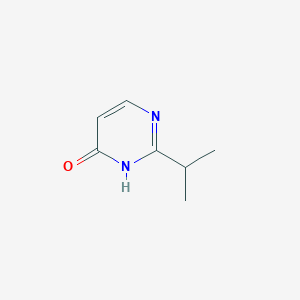

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)

![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2918930.png)